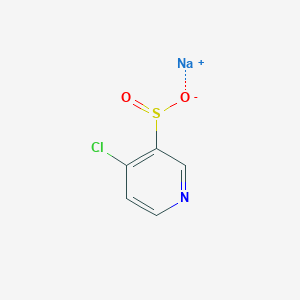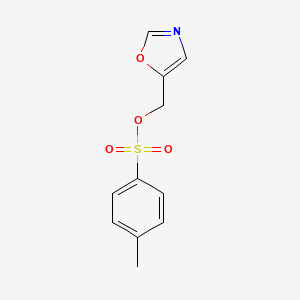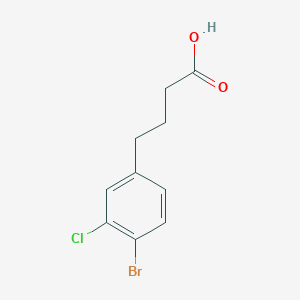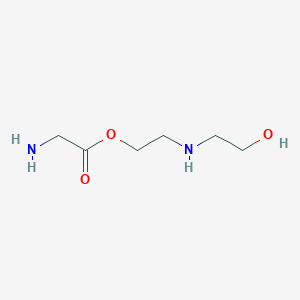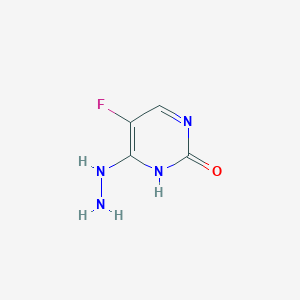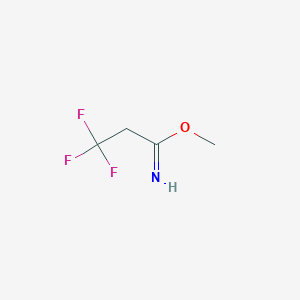
Methyl 3,3,3-trifluoropropanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3,3-trifluoropropanimidate is a chemical compound with the molecular formula C4H6F3NO. It is known for its unique structural features, including the presence of three fluorine atoms, which impart distinct chemical properties. This compound is utilized in various scientific research fields due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3,3-trifluoropropanimidate typically involves the reaction of 3,3,3-trifluoropropionaldehyde with methanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure high yield and purity. For example, one method involves adding 3,3,3-trifluoropropionaldehyde dimethoxyethane, hydrochloric acid, and a catalyst such as vanadium pentoxide, followed by the dropwise addition of hydrogen peroxide at 70°C .
Industrial Production Methods: Industrial production of this compound may involve continuous feeding and large-scale reactors to ensure consistent quality and yield. The process is designed to be environmentally friendly, with minimal side reactions and efficient separation of byproducts .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3,3-trifluoropropanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield trifluoropropionic acid, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 3,3,3-trifluoropropanimidate is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Potential use in drug synthesis and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,3,3-trifluoropropanimidate involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Methyl 3,3,3-trifluoropropionate: Similar in structure but differs in functional groups, leading to different reactivity and applications.
3,3,3-Trifluoropropionic acid: Another related compound with distinct properties and uses in organic synthesis.
Uniqueness: Methyl 3,3,3-trifluoropropanimidate is unique due to its trifluoromethyl group and imidate functionality, which provide a combination of stability and reactivity not commonly found in other compounds. This makes it valuable in specialized chemical reactions and research applications.
Properties
Molecular Formula |
C4H6F3NO |
|---|---|
Molecular Weight |
141.09 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoropropanimidate |
InChI |
InChI=1S/C4H6F3NO/c1-9-3(8)2-4(5,6)7/h8H,2H2,1H3 |
InChI Key |
MUQYAVYAAIVKOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


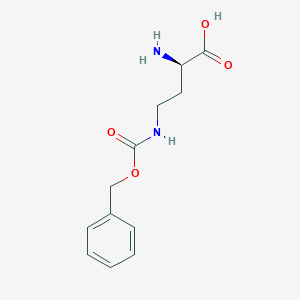

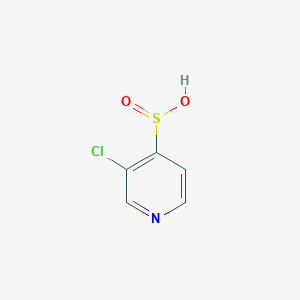
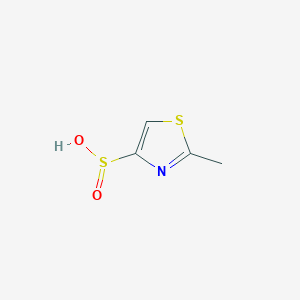
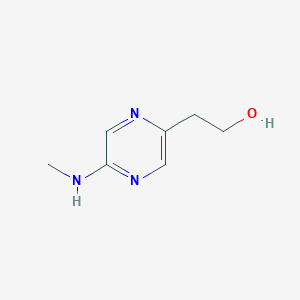

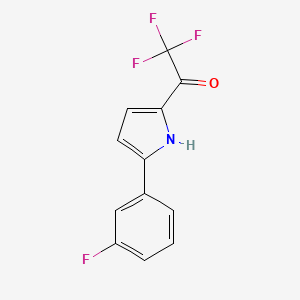
![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)
